molecular formula C5H16N4O4S B1665638 Agmatine sulfate CAS No. 2482-00-0

Agmatine sulfate

Cat. No.: B1665638
CAS No.: 2482-00-0
M. Wt: 228.27 g/mol
InChI Key: PTAYFGHRDOMJGC-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Agmatine sulfate, a natural metabolite of the amino acid arginine, interacts with several molecular targets, including neurotransmitter systems, ion channels, and nitric oxide (NO) synthesis . These targets play a crucial role in its neuroprotective and neuroregulatory roles .

Mode of Action

This compound blocks nitric oxide synthesis by reducing the nitric oxide synthase -2 (NOS-2) protein in astroglial cells and macrophages . It also modulates neurotransmitter receptors, including the NMDA, alpha-2, serotonin, opioid, and imidazoline receptors . This modulation is suggested to be beneficial in psychiatric disorders .

Biochemical Pathways

This compound has been found to exert modulatory actions directly and indirectly at multiple key molecular targets underlying cellular control mechanisms of cardinal importance in health and disease . It is capable of exerting its modulatory actions simultaneously at multiple targets . Some of the biochemical mechanisms discovered so far concern agmatine’s indication for diabetes, neuroprotection, and psychiatric conditions .

Pharmacokinetics

It is known that a large portion of the agmatine is supplemented from diets and gut microbiota . This suggests that the bioavailability of this compound may be influenced by dietary intake and gut health.

Result of Action

This compound has several physiological effects. Its cardiovascular effects include mildly reducing heart rate and blood pressure . It also promotes a mild hypoglycemic state, reduces cellular oxidative stress, and enhances glomerular filtration rate . Furthermore, it has been associated with neuroprotective effects in cases such as stroke, central nervous system traumas, and neuropathic pain .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH level can affect the production of this compound, with the highest production observed at pH 8.0 . Additionally, a large portion of the agmatine is supplemented from diets and gut microbiota, suggesting that dietary and gut health factors can influence the action of this compound .

Safety and Hazards

Agmatine sulfate is possibly safe when used in doses up to 2.67 grams daily for up to 2 months . Side effects might include diarrhea, indigestion, and nausea . It is advised to wear suitable protective clothing, avoid contact with skin and eyes, and avoid formation of dust and aerosols .

Preparation Methods

Synthetic Routes and Reaction Conditions: Agmatine Sulfate can be synthesized through an addition reaction using 1,4-butanediamine as a raw material and cyanamide water solution as a guanidination reagent. This reaction forms agmatine, which is then converted to its sulfate form by reacting with sulfuric acid . This method is favored for its moderate reaction conditions, ease of control, and low environmental impact.

Industrial Production Methods: Industrial production of this compound often involves microbial fermentation. For instance, engineered Corynebacterium crenatum strains overexpressing arginine decarboxylase can produce high levels of agmatine from glucose through one-step fermentation . This method is efficient and environmentally friendly, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Agmatine Sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Guanidinobutyrate and urea.

    Reduction: Specific reduced forms of agmatine.

    Substitution: Various substituted derivatives of agmatine.

Comparison with Similar Compounds

Agmatine Sulfate is structurally similar to other biogenic amines like serotonin and norepinephrine . its unique ability to modulate multiple neurotransmitter systems and its neuroprotective properties set it apart. Similar compounds include:

This compound’s versatility and broad spectrum of potential benefits make it a unique and valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-(4-aminobutyl)guanidine;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14N4.H2O4S/c6-3-1-2-4-9-5(7)8;1-5(2,3)4/h1-4,6H2,(H4,7,8,9);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTAYFGHRDOMJGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN=C(N)N)CN.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H16N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90179517
Record name Agmatine sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90179517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2482-00-0
Record name Agmatine sulfate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2482-00-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Agmatine sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002482000
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Agmatine sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90179517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-aminobutyl)guanidinium sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.835
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name AGMATINE SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RU0176QL8I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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